Cas no 2060025-49-0 ((1-Cycloheptylazetidin-2-yl)methanol)

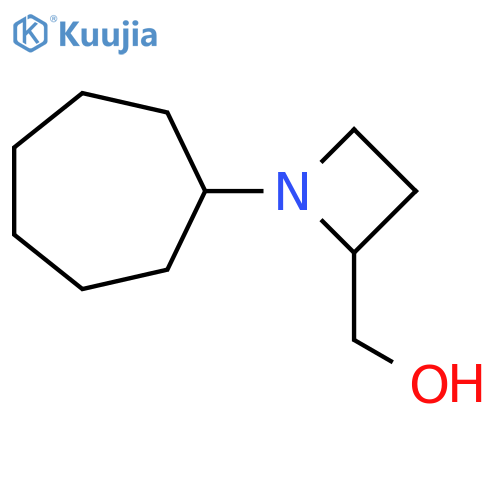

2060025-49-0 structure

商品名:(1-Cycloheptylazetidin-2-yl)methanol

CAS番号:2060025-49-0

MF:C11H21NO

メガワット:183.290543317795

MDL:MFCD30535591

CID:4635461

PubChem ID:131294420

(1-Cycloheptylazetidin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-cycloheptylazetidin-2-yl)methanol

- (1-Cycloheptylazetidin-2-yl)methanol

-

- MDL: MFCD30535591

- インチ: 1S/C11H21NO/c13-9-11-7-8-12(11)10-5-3-1-2-4-6-10/h10-11,13H,1-9H2

- InChIKey: NVKZXTPCUNGWOV-UHFFFAOYSA-N

- ほほえんだ: OCC1CCN1C1CCCCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 152

- トポロジー分子極性表面積: 23.5

- 疎水性パラメータ計算基準値(XlogP): 2.1

(1-Cycloheptylazetidin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-270008-0.25g |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 0.25g |

$524.0 | 2023-09-11 | |

| Enamine | EN300-270008-10g |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 10g |

$4545.0 | 2023-09-11 | |

| 1PlusChem | 1P01B34L-50mg |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 50mg |

$308.00 | 2025-03-19 | |

| 1PlusChem | 1P01B34L-250mg |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 250mg |

$618.00 | 2025-03-19 | |

| 1PlusChem | 1P01B34L-2.5g |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 2.5g |

$2337.00 | 2025-03-19 | |

| A2B Chem LLC | AV96085-500mg |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 500mg |

$903.00 | 2024-01-01 | |

| A2B Chem LLC | AV96085-250mg |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 250mg |

$587.00 | 2024-01-01 | |

| 1PlusChem | 1P01B34L-10g |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 10g |

$5680.00 | 2023-12-19 | |

| Enamine | EN300-270008-1.0g |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-270008-10.0g |

(1-cycloheptylazetidin-2-yl)methanol |

2060025-49-0 | 95% | 10.0g |

$4545.0 | 2023-03-01 |

(1-Cycloheptylazetidin-2-yl)methanol 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Oliver D. John Food Funct., 2020,11, 6946-6960

2060025-49-0 ((1-Cycloheptylazetidin-2-yl)methanol) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2060025-49-0)(1-Cycloheptylazetidin-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):910.0